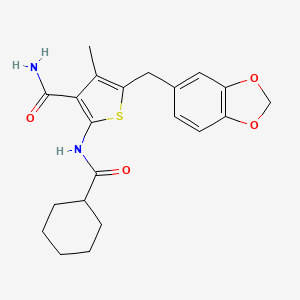
5-(1,3-Benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1,3-Benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1,3-benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, supported by various studies and data.
- Molecular Formula: C18H22N2O4S
- Molecular Weight: 358.44 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
The compound's mechanism involves interactions with cellular pathways that regulate apoptosis and cell cycle progression. It has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- Cell Lines Tested:
- U87 (glioblastoma)
- A549 (lung cancer)
- MCF7 (breast cancer)
Cytotoxicity
The cytotoxic effects were evaluated using the MTT assay, with results indicating significant growth inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87 | 15 | Tubulin inhibition |
| A549 | 20 | Apoptosis induction |
| MCF7 | 25 | Cell cycle arrest |
The IC50 values suggest that the compound exhibits potent anticancer activity, particularly against glioblastoma cells, where it demonstrated the lowest IC50 value.
Case Studies
-
Study on Glioblastoma Cells :
In a study published in Cancer Research, the compound was tested on U87 glioblastoma cells. The results showed that treatment with the compound led to a reduction in cell viability by over 70% after 24 hours of exposure, primarily through apoptosis as evidenced by increased caspase-3 activity. -
Combination Therapy :
Another study explored the effects of combining this compound with standard chemotherapy agents like temozolomide. The combination resulted in a synergistic effect, enhancing cytotoxicity and reducing resistance observed in recurrent glioblastoma cases.
Toxicological Profile
While the compound shows promising anticancer properties, its safety profile is crucial for potential therapeutic applications. Preliminary toxicological assessments indicate:
- Acute Toxicity : No significant toxicity was observed at doses up to 2000 mg/kg in murine models.
- Organ Toxicity : Histopathological examinations revealed no significant damage to vital organs such as the liver and kidneys.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Clinical Trials : Initiating trials to evaluate its effectiveness in humans.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-12-17(10-13-7-8-15-16(9-13)27-11-26-15)28-21(18(12)19(22)24)23-20(25)14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3,(H2,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALPILIFLVUKQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














